molecular formula C18H17Cl2N3O4 B11521494 N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxoacetamide

N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxoacetamide

Cat. No.: B11521494
M. Wt: 410.2 g/mol
InChI Key: YIPBQZUVSVFEST-LSHDLFTRSA-N
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Description

N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxoacetamide is a complex organic compound characterized by its unique structural features, including dichlorophenyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxoacetamide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Acylation Reaction: The hydrazone intermediate is then acylated using 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, controlled temperature conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl moiety, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Derivatives with substituted nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxoacetamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

Medically, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its interactions with biological targets are of particular interest in the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxoacetamide
  • **this compound

Uniqueness

Compared to similar compounds, this compound stands out due to its specific structural features, such as the presence of both dichlorophenyl and dimethoxyphenyl groups

Properties

Molecular Formula

C18H17Cl2N3O4

Molecular Weight

410.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-N'-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]oxamide

InChI

InChI=1S/C18H17Cl2N3O4/c1-10(13-6-5-12(26-2)9-16(13)27-3)22-23-18(25)17(24)21-15-8-11(19)4-7-14(15)20/h4-9H,1-3H3,(H,21,24)(H,23,25)/b22-10+

InChI Key

YIPBQZUVSVFEST-LSHDLFTRSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NC1=C(C=CC(=C1)Cl)Cl)/C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC(=NNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)Cl)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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